An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Propan-2-yl Cyclopentanecarboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Propan-2-yl Cyclopentanecarboxylate
This guide provides a detailed analysis and predicted spectral data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of propan-2-yl cyclopentanecarboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document offers a comprehensive breakdown of the predicted chemical shifts, coupling constants, and the underlying principles governing these values, alongside a practical, field-proven protocol for sample preparation and spectral acquisition.
Introduction
Propan-2-yl cyclopentanecarboxylate is an ester comprised of a cyclopentane ring and an isopropyl group linked by an ester functionality. Understanding its NMR spectral characteristics is fundamental for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide is built upon established principles of NMR spectroscopy and draws from spectral data of analogous compounds to provide a robust and reliable prediction of its ¹H and ¹³C NMR spectra.
The molecular structure and atom numbering scheme for propan-2-yl cyclopentanecarboxylate are presented below. This numbering will be used throughout the guide for the assignment of NMR signals.
Figure 1: Molecular structure and atom numbering of propan-2-yl cyclopentanecarboxylate.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of propan-2-yl cyclopentanecarboxylate in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the protons of the cyclopentane ring and the isopropyl group. The chemical shifts are influenced by the electron-withdrawing effect of the ester group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 (CH of isopropyl) | 4.90 - 5.10 | septet | ~6.3 | 1H |
| H-1 (CH of cyclopentane) | 2.50 - 2.70 | quintet | ~8.0 | 1H |
| H-2, H-5 (CH₂ of cyclopentane) | 1.70 - 1.90 | multiplet | - | 4H |
| H-3, H-4 (CH₂ of cyclopentane) | 1.50 - 1.70 | multiplet | - | 4H |
| H-8, H-9 (CH₃ of isopropyl) | 1.20 - 1.30 | doublet | ~6.3 | 6H |
Rationale for Assignments:
-
H-7 (Isopropyl Methine): This proton is attached to the carbon directly bonded to the ester oxygen. The strong deshielding effect of the oxygen atom shifts this signal significantly downfield to the 4.90 - 5.10 ppm region. It is split by the six equivalent protons of the two methyl groups, resulting in a septet, a characteristic pattern for an isopropyl group.[1]
-
H-1 (Cyclopentane Methine): This proton is on the carbon adjacent to the carbonyl group of the ester. The electron-withdrawing nature of the carbonyl group causes a downfield shift to the 2.50 - 2.70 ppm range.[2] It is coupled to the four neighboring protons on C-2 and C-5, leading to a complex multiplet which may appear as a quintet.
-
H-2, H-5 and H-3, H-4 (Cyclopentane Methylenes): The protons on the cyclopentane ring will appear as complex multiplets in the aliphatic region. The protons on C-2 and C-5 are closer to the ester group and are expected to be slightly more deshielded (1.70 - 1.90 ppm) than the protons on C-3 and C-4 (1.50 - 1.70 ppm). Due to the conformational flexibility of the cyclopentane ring, the coupling patterns are complex and often result in overlapping multiplets.[3][4]
-
H-8, H-9 (Isopropyl Methyls): These six protons are equivalent and are coupled to the H-7 methine proton, resulting in a doublet in the upfield region (1.20 - 1.30 ppm).[1]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-6 (C=O) | 175 - 178 |
| C-7 (CH of isopropyl) | 67 - 70 |
| C-1 (CH of cyclopentane) | 43 - 46 |
| C-2, C-5 (CH₂ of cyclopentane) | 29 - 32 |
| C-3, C-4 (CH₂ of cyclopentane) | 25 - 28 |
| C-8, C-9 (CH₃ of isopropyl) | 21 - 23 |
Rationale for Assignments:
-
C-6 (Carbonyl Carbon): The carbonyl carbon of the ester group is highly deshielded and is expected to appear at the lowest field, in the range of 175 - 178 ppm.[5][6]
-
C-7 (Isopropyl Methine Carbon): This carbon is directly attached to the electronegative oxygen atom, causing a significant downfield shift to the 67 - 70 ppm region.[6]
-
C-1 (Cyclopentane Methine Carbon): The carbon adjacent to the carbonyl group is moderately deshielded and is predicted to resonate between 43 and 46 ppm.
-
C-2, C-5 and C-3, C-4 (Cyclopentane Methylene Carbons): The remaining carbons of the cyclopentane ring will appear in the aliphatic region. C-2 and C-5, being closer to the ester group, are expected to be slightly downfield (29 - 32 ppm) compared to C-3 and C-4 (25 - 28 ppm).
-
C-8, C-9 (Isopropyl Methyl Carbons): These equivalent methyl carbons will appear at the highest field, in the typical aliphatic region of 21 - 23 ppm.
Experimental Protocol for NMR Acquisition
This section outlines a standardized procedure for the preparation of an NMR sample of propan-2-yl cyclopentanecarboxylate and the subsequent data acquisition.
1. Sample Preparation:
Figure 2: Workflow for NMR Sample Preparation.
-
Materials:
-
Propan-2-yl cyclopentanecarboxylate (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette and bulb
-
Small glass vial
-
Glass wool (if needed for filtration)
-
Lint-free wipes
-
-
Procedure:
-
Accurately weigh the required amount of propan-2-yl cyclopentanecarboxylate into a clean, dry glass vial.[7][8]
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.[7][9]
-
Using a clean Pasteur pipette, transfer the solution into the NMR tube. If any solid particles are visible, place a small plug of glass wool into the pipette to filter the solution as it is transferred.
-
The final height of the solution in the NMR tube should be approximately 4-5 cm.[10]
-
Wipe the outside of the NMR tube with a lint-free wipe to remove any dust or fingerprints.
-
Cap the NMR tube securely and label it with a unique identifier.
-
2. NMR Spectrometer Setup and Data Acquisition:
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- 3. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. SG Sample Prep | Nuclear Magnetic Resonance Labs [ionmr.cm.utexas.edu]
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